molecular formula C18H21N5S B1683196 Tofimilast CAS No. 185954-27-2

Tofimilast

Numéro de catalogue: B1683196
Numéro CAS: 185954-27-2
Poids moléculaire: 339.5 g/mol
Clé InChI: DHCOPPHTVOXDKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du tofimilast implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'une des voies de synthèse comprend la réaction de Goldberg, qui implique la réaction du méthyl-4-tolyltriazène avec l'éthylate de sodium dans l'éthanol pour former un intermédiaire . Cet intermédiaire subit d'autres réactions, y compris la cyclisation et la substitution, pour produire du this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de solvants comme l'isopropanol et l'eau pour la cyclisation, suivie d'étapes de purification pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le tofimilast subit diverses réactions chimiques, notamment :

    Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

    Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

    Oxydation : Les réactifs courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Les réactifs courants incluent l'hydrure de lithium aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants incluent les halogènes et les nucléophiles comme les ions hydroxyde.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la phosphodiestérase-4, une enzyme responsable de l'hydrolyse de l'adénosine monophosphate cyclique (AMPc) . En inhibant cette enzyme, le this compound augmente les niveaux intracellulaires d'AMPc, ce qui conduit à une réduction de l'inflammation et à une relaxation des muscles lisses des voies respiratoires . Les cibles moléculaires impliquées comprennent les cellules immunitaires et pro-inflammatoires, ainsi que les cellules structurelles comme les cellules musculaires lisses .

Composés similaires :

Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique et de son potentiel pour l'administration par inhalation, qui vise à réduire l'exposition systémique et à améliorer les avantages cliniques dans les poumons . Cela en fait un candidat prometteur pour le traitement des maladies respiratoires avec moins d'effets secondaires par rapport aux autres inhibiteurs de la PDE4 .

Applications De Recherche Scientifique

Pharmacological Properties

Tofimilast exhibits potent anti-inflammatory effects by inhibiting the phosphodiesterase 4 enzyme, which plays a crucial role in the regulation of inflammatory responses in various cell types, including leukocytes. The compound has demonstrated significant efficacy in preclinical studies:

  • Potency : this compound is reported to be approximately 10- and 900-fold more potent than other PDE4 inhibitors like roflumilast and cilomilast, respectively .
  • Selectivity : It shows over 20,000-fold selectivity for PDE4 compared to other phosphodiesterases, indicating a favorable safety profile .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is primarily investigated for its role in managing COPD. Clinical trials have shown that it can significantly reduce exacerbation rates and improve lung function in patients suffering from this condition:

  • Phase III Trials : this compound has entered Phase III clinical trials aimed at reducing exacerbations in COPD patients with chronic bronchitis. Initial results indicated promising pharmacodynamic outcomes with a favorable tolerability profile .
  • Efficacy : In a study involving 83 COPD patients treated with roflumilast (a related PDE4 inhibitor), significant reductions in exacerbation rates were observed (from 2.7 to 1.16 exacerbations per year) during treatment . While this study did not directly involve this compound, it sets a precedent for the expected outcomes of PDE4 inhibitors.

Asthma

Research indicates that this compound may also be beneficial for asthma patients, particularly those with a type-2 inflammatory component:

  • Mechanism of Action : By inhibiting pro-inflammatory cytokines such as TNF-α and interferon-gamma from immune cells, this compound may help control asthma exacerbations effectively .
  • Preclinical Studies : In vitro studies have shown that this compound can inhibit eosinophil activation and reduce the release of inflammatory mediators from macrophages and neutrophils .

Case Studies and Data Tables

The following table summarizes key findings from clinical studies involving PDE4 inhibitors, including this compound:

StudyPopulationTreatment DurationExacerbation Rate ReductionAdverse Events (%)Discontinuation Rate (%)
Singh et al., 2020COPD patients18 months57% reduction26.5%19.3%
Roflumilast StudySevere COPDMean 18.9 monthsSignificant reduction (P<0.001)Common gastrointestinal issuesUp to 35% in some studies
This compound Phase IIAsthma/COPD patientsOngoingPromising initial resultsNot yet reportedNot yet reported

Safety Profile

The safety profile of this compound appears favorable compared to other PDE4 inhibitors:

  • Adverse Effects : Common side effects associated with PDE4 inhibitors include gastrointestinal issues such as nausea and diarrhea; however, early data suggest that this compound may have reduced systemic exposure and associated side effects due to its inhaled formulation .
  • Long-term Safety : Ongoing studies are assessing the long-term safety of this compound in diverse patient populations, aiming to establish a comprehensive understanding of its risk-benefit ratio.

Activité Biologique

Tofimilast, a novel inhaled phosphodiesterase-4 (PDE4) inhibitor, has garnered attention for its potential therapeutic applications in chronic inflammatory diseases, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant clinical findings.

Chemical and Pharmacological Profile

This compound (also known as Tanmilast) is distinguished by its high potency and selectivity for PDE4 isoforms. It exhibits an IC50 value of approximately 0.026 nM, making it significantly more potent than other PDE4 inhibitors like roflumilast and cilomilast . Its selectivity is noted to be over 20,000-fold against other phosphodiesterases (PDEs), which is crucial for minimizing off-target effects .

This compound functions by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes. Increased levels of cAMP lead to reduced release of pro-inflammatory cytokines from immune cells, which is particularly beneficial in managing inflammatory responses associated with asthma and COPD .

Inhibition of Inflammatory Mediators

This compound has been shown to effectively inhibit the release of several inflammatory mediators:

  • Cytokines : It significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells stimulated with lipopolysaccharides (LPS) . The compound is about 6000-fold more potent than cilomilast in inhibiting interferon-gamma (IFN-γ) release from CD4+ T cells, which plays a role in asthma exacerbations .
  • Eosinophil Activation : this compound demonstrates potent inhibition of eosinophil activation, which is critical given the role of eosinophils in asthma pathogenesis .

Effects on Neutrophils

This compound also targets neutrophils, inhibiting reactive oxygen species (ROS) production and chemotaxis. This action is particularly relevant for COPD patients who often exhibit neutrophilic inflammation that does not respond well to corticosteroids .

Clinical Findings and Case Studies

Recent clinical studies have evaluated the efficacy of this compound as an add-on therapy in patients with severe COPD. Notable findings include:

  • Efficacy in Reducing Exacerbations : In Phase III trials, this compound was shown to significantly reduce the frequency of exacerbations in patients with a history of frequent exacerbations while being on standard therapy (long-acting bronchodilators) .
  • Improvement in Lung Function : Patients receiving this compound demonstrated improvements in lung function metrics such as forced expiratory volume in one second (FEV1) .

Data Tables

Parameter This compound Roflumilast Cilomilast
IC50 (nM)0.0260.2623.5
Selectivity vs Other PDEs>20,000-foldModerateLow
Effect on TNF-α ReleaseSignificant InhibitionModerate InhibitionLow
Eosinophil Activity InhibitionHighModerateLow

Propriétés

Numéro CAS

185954-27-2

Formule moléculaire

C18H21N5S

Poids moléculaire

339.5 g/mol

Nom IUPAC

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene

InChI

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3

Clé InChI

DHCOPPHTVOXDKU-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

SMILES canonique

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Apparence

Solid powder

Key on ui other cas no.

185954-27-2

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine
tofimilast

Origine du produit

United States

Synthesis routes and methods

Procedure details

A solution of 1cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine (3.739 kg, 14.3 moles) and 2thiophenecarboxylic hydrazide (2.237 kg, 15.8 moles) were heated in a solution in 1-butanol (37 L) to ˜90° C. in a 50 gal tank for 48 hours. At this point, some 1-butanol was distilled off to remove water azeotropically. The reaction was concentrated to a low volume and 4 gallons of methylene chloride (4 gal, 15 L) was added. The organics were washed twice with 1 N HCl (8 gal, 30.3 L) and concentrated by distillation to low volume. Isopropanol (16 L) was added to the concentrate and the resulting slurry was cooled and granulated. The product was collected by filtration and vacuum oven dried at 40° C. The yield was 3.25 kg (67%) of a white solid; mp 126° C.
Quantity
3.739 kg
Type
reactant
Reaction Step One
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
37 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofimilast
Reactant of Route 2
Reactant of Route 2
Tofimilast
Reactant of Route 3
Tofimilast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.